
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Overview
Description
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate is a derivative of uracil, a pyrimidine nucleobase found in RNA. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The ethoxycarbonylmethyl group attached to the uracil moiety enhances its chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
The synthesis of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be achieved through several methods. One eco-friendly approach involves the regioselective alkylation of uracil derivatives under microwave irradiation. In this method, uracil is reacted with ethyl chloroacetate in the presence of a base such as triethylamine (Et3N) in water as the solvent. The reaction is carried out under microwave irradiation for about 8 minutes, yielding the desired product in moderate to high yields .
Chemical Reactions Analysis
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The ethoxycarbonylmethyl group can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction:
Alkylation: The uracil moiety can be further alkylated at different positions to yield a variety of derivatives.
Common reagents used in these reactions include alkyl halides, bases like sodium ethoxide, and oxidizing or reducing agents depending on the desired transformation .
Scientific Research Applications
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of nucleoside analogs, which are used in antiviral and anticancer therapies.
Molecular Biology: The compound is used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with applications in gene editing and molecular diagnostics.
Photodynamic Therapy: Derivatives of this compound have been explored for their potential use in photodynamic therapy for cancer treatment due to their ability to generate reactive oxygen species upon light activation.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate and its derivatives involves their incorporation into biological systems where they can interfere with nucleic acid synthesis and function. For example, nucleoside analogs derived from this compound can be incorporated into DNA or RNA, leading to chain termination or mutations that inhibit viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Ethyl 2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate can be compared with other uracil derivatives such as:
5-Fluorouracil: A widely used anticancer drug that inhibits thymidylate synthase, leading to DNA synthesis inhibition.
1-(2-Deoxy-2-fluoro-β-D-arabinofuranosyl)uracil: An antiviral agent used in the treatment of herpes simplex virus infections.
1-(3-C-Ethynyl-β-D-ribo-pentofuranosyl)uracil: A compound with strong antitumor activity against human cancer xenografts.
The uniqueness of this compound lies in its ethoxycarbonylmethyl group, which provides distinct chemical properties and reactivity compared to other uracil derivatives.
Properties
CAS No. |
4113-98-8 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
ethyl 2-(2,4-dioxopyrimidin-1-yl)acetate |
InChI |
InChI=1S/C8H10N2O4/c1-2-14-7(12)5-10-4-3-6(11)9-8(10)13/h3-4H,2,5H2,1H3,(H,9,11,13) |
InChI Key |
LMDHQGZJZPNYSF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide, N-[2-(phenylethynyl)phenyl]-](/img/structure/B8762981.png)
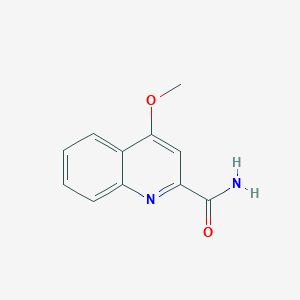
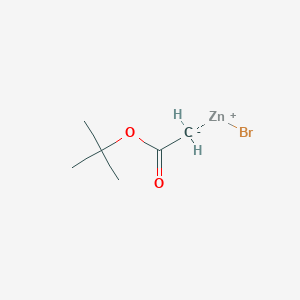
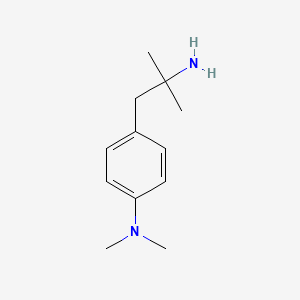

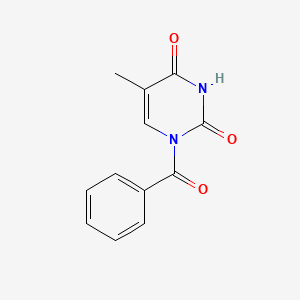

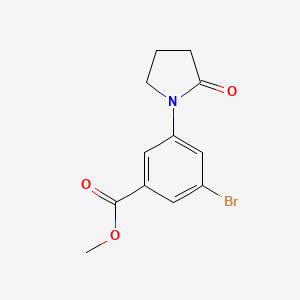

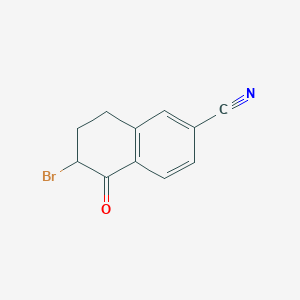
![Benzene, [(5-chloropentyl)oxy]-](/img/structure/B8763059.png)
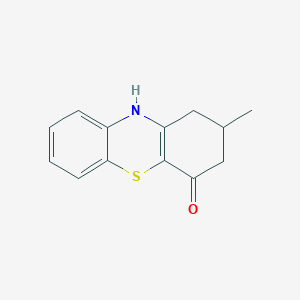
![4-[2-(3-Fluoro-4-nitrophenoxy)ethyl]morpholine](/img/structure/B8763074.png)
![tert-Butyl 7-amino-2H-benzo[b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B8763078.png)
